(Cyclopentylmethyl)hydrazine
Overview
Description
(Cyclopentylmethyl)hydrazine is an organic compound that belongs to the class of hydrazines Hydrazines are characterized by the presence of an N-N single bond and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopentylmethyl)hydrazine typically involves the reaction of cyclopentylmethylamine with hydrazine. One common method is the reductive amination of cyclopentylmethyl ketone with hydrazine in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out under mild conditions, with the temperature maintained around room temperature to 50°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved safety. The use of catalysts, such as palladium on carbon, can enhance the efficiency of the reaction and reduce the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
(Cyclopentylmethyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding azine or nitroso compound.
Reduction: It can be reduced to form the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Azines and nitroso compounds.
Reduction: Amines.
Substitution: Various substituted hydrazines depending on the nucleophile used.
Scientific Research Applications
(Cyclopentylmethyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: It is used in the production of agrochemicals and as a stabilizer in the formulation of certain materials.
Mechanism of Action
The mechanism of action of (Cyclopentylmethyl)hydrazine involves its interaction with various molecular targets. It can act as a nucleophile, attacking electrophilic centers in other molecules. This property allows it to participate in a wide range of chemical reactions, making it a versatile reagent in synthetic chemistry. Additionally, its ability to form stable complexes with metal ions makes it useful in catalysis and coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
Cyclopentylamine: Similar in structure but lacks the hydrazine moiety.
Methylhydrazine: Contains the hydrazine moiety but lacks the cyclopentyl group.
Cyclopentylmethylamine: Similar structure but without the hydrazine group.
Uniqueness
(Cyclopentylmethyl)hydrazine is unique due to the combination of the cyclopentyl and hydrazine moieties. This combination imparts unique reactivity and stability, making it a valuable compound in various chemical transformations. Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, sets it apart from other similar compounds.
Properties
IUPAC Name |
cyclopentylmethylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-8-5-6-3-1-2-4-6/h6,8H,1-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTPAWVDTZOKNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CNN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602742 | |
Record name | (Cyclopentylmethyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20602742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016516-96-3 | |
Record name | (Cyclopentylmethyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20602742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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